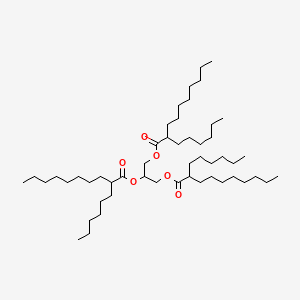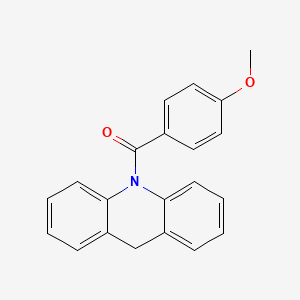
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is a chemical compound with the molecular formula C21H40O4. It is also known by other names such as Glyceryl Monooleate and Glycerol α-cis-9-octadecenate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate typically involves the esterification of oleic acid with glycerol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The reaction can be represented as follows:
Oleic Acid+Glycerol→Glyceryl Monooleate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where oleic acid and glycerol are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the esterification process. The product is then purified through distillation or other separation techniques to obtain the desired ester .
化学反应分析
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters.
科学研究应用
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, food additives, and lubricants.
作用机制
The mechanism of action of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate involves its interaction with cell membranes and other biological structures. The ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
相似化合物的比较
Similar Compounds
Glyceryl Dioleate: Another ester of oleic acid and glycerol, but with two oleic acid molecules.
Glyceryl Trioleate: Contains three oleic acid molecules esterified with glycerol.
Glyceryl Monostearate: An ester of stearic acid and glycerol, differing in the fatty acid component.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is unique due to its specific esterification pattern and the presence of diacetate groups. This structure imparts distinct physicochemical properties, making it suitable for specific applications in various fields .
属性
CAS 编号 |
1620218-40-7 |
|---|---|
分子式 |
C25H44O6 |
分子量 |
440.6 g/mol |
IUPAC 名称 |
2,3-diacetyloxypropyl octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3 |
InChI 键 |
KXLSJQTXSAYFDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)




![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)

![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
